2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
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Overview
Description
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and trifluoromethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-Amino-5-(trifluoromethoxy)benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Nitro Derivatives: Produced via oxidation of the amino group.
Scientific Research Applications
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both bromo and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5BrF3NO3 |
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Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-2-5(13)3(7(14)15)1-6(4)16-8(10,11)12/h1-2H,13H2,(H,14,15) |
InChI Key |
WPYWZOWGEDSUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)N)C(=O)O |
Origin of Product |
United States |
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